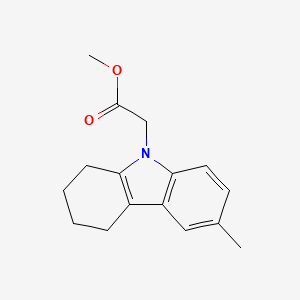

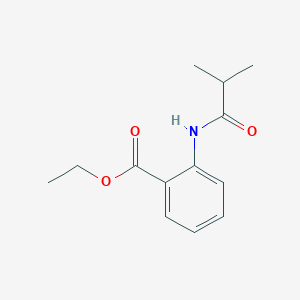

![molecular formula C19H21N3O2 B5554727 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide involves various strategies, often starting from pyrazole derivatives or naphthol compounds. For example, the synthesis of related pyrazole derivatives might include steps such as Michael addition followed by reductive alkylation or condensation reactions involving naphthols and bromopyrazoles (Osyanin, Nakushnov, & Klimochkin, 2011). These methods highlight the versatility of starting materials and reaction pathways to access the core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide often showcases interesting features like hydrogen bonding, supramolecular assemblies, or distinct conformations in the solid state. For instance, derivatives of pyrazole ligands have been shown to form supramolecular hydrogen-bonded chains and cyclic dimers, emphasizing the role of substituents and molecular geometry in dictating the overall structure (Palombo et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide and its derivatives can vary widely, including interactions with palladium(II) chloride to form trans-PdCl2(L)2 complexes, showcasing the ligand's ability to coordinate with metals in a κN-monodentate manner (Palombo et al., 2019). This reactivity is crucial for understanding the compound's potential applications in catalysis and material science.

Physical Properties Analysis

The physical properties of such compounds can be influenced by their structural motifs. For example, the presence of pyrazole and naphthyl groups can affect solubility, melting points, and crystallinity. The crystal structures and photophysical properties of related compounds, like naphtho[1,2-b]pyran derivatives, reveal significant insights into their solid-state behavior and potential for photochemical applications (Ota et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide derivatives, are pivotal for their functional applications. The interaction with various reagents, potential for forming dimers or polymers, and susceptibility to photodimerization, as seen in similar compounds, are critical aspects (Ota et al., 2015). These properties are fundamental for exploring the scope of their applications in materials science and organic synthesis.

Applications De Recherche Scientifique

Complexes and Supramolecular Structures

- Complexes of palladium(II) chloride with derivatives of pyrazole-based ligands have been prepared, highlighting the versatility of these compounds in forming supramolecular structures. These structures differ significantly in their hydrogen-bonding patterns and dimensional arrays depending on the substitution on the amide hydrogens, showcasing the compound's potential in materials science and coordination chemistry (Palombo et al., 2019).

Antidepressant Activity

- Although direct information on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide was not found, related pyrazole derivatives have been identified as potential antidepressants. This suggests the broader utility of pyrazole compounds in developing new therapeutic agents (Bailey et al., 1985).

Anticancer and Cytotoxic Activities

- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound , have demonstrated potent cytotoxic activities against several cancer cell lines. This highlights the potential of such derivatives in oncological research and drug development (Deady et al., 2003).

Molecular Interaction Studies

- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's molecular interaction with the CB1 cannabinoid receptor has been studied, providing insights into the steric and electrostatic considerations necessary for binding to receptors. This research could be relevant for understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Synthesis and Evaluation of Derivatives

- New N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the synthetic versatility of the core structure and its potential application in developing new antimicrobial agents (Evren et al., 2020).

Herbicidal Activity

- The crystal structure and herbicidal activity of a related compound, highlighting the agricultural applications of such chemicals. This points to the broader utility of pyrazole derivatives in fields beyond pharmaceuticals (Liu et al., 2008).

Mécanisme D'action

Safety and Hazards

Pyrazole itself has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . These indicate various hazards such as harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Orientations Futures

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals and pharmaceuticals . They have received attention for the development of new pesticides in recent years . Therefore, the future directions of research could involve further exploration of the potential uses of pyrazole-containing compounds in various fields, including medicine and agriculture.

Propriétés

IUPAC Name |

N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-naphthalen-2-yloxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-13-10-17(22(3)21-13)12-20-19(23)14(2)24-18-9-8-15-6-4-5-7-16(15)11-18/h4-11,14H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHSQXMOPHCOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

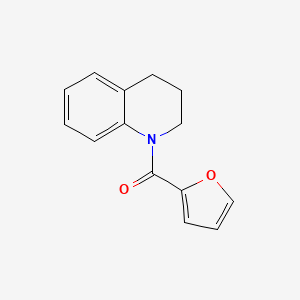

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

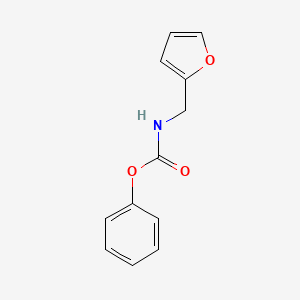

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

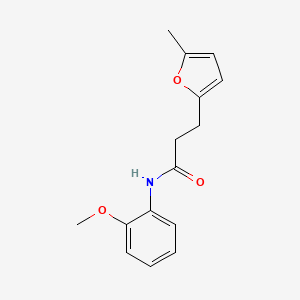

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

![3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554749.png)